molecular formula C13H7F3OS B8164764 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene

Cat. No.: B8164764
M. Wt: 268.26 g/mol
InChI Key: JFMTYNMWWVKDMG-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene is an organic compound with the molecular formula C13H7F3OS and a molecular weight of 268.26 g/mol This compound features a thiophene ring substituted with an ethynyl group at the 2-position and a trifluoromethoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions may vary, but it generally proceeds at elevated temperatures (around 80-100°C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The ethynyl and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylthiophene: Lacks the trifluoromethoxyphenyl group, resulting in different chemical properties and applications.

    5-(3-(Trifluoromethoxy)phenyl)thiophene:

    2-Ethynyl-5-phenylthiophene: Lacks the trifluoromethoxy group, leading to variations in its chemical behavior and applications.

Uniqueness

2-Ethynyl-5-(3-(trifluoromethoxy)phenyl)thiophene is unique due to the presence of both the ethynyl and trifluoromethoxyphenyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis and material science.

Properties

IUPAC Name

2-ethynyl-5-[3-(trifluoromethoxy)phenyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3OS/c1-2-11-6-7-12(18-11)9-4-3-5-10(8-9)17-13(14,15)16/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMTYNMWWVKDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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